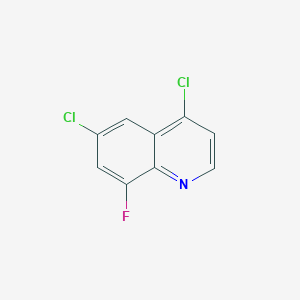

4,6-二氯-8-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-Dichloro-8-fluoroquinoline” is a chemical compound . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as “4,6-Dichloro-8-fluoroquinoline”, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Molecular Structure Analysis

The molecular formula of “4,6-Dichloro-8-fluoroquinoline” is C9H4Cl2FN . The InChI code is 1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H .

Chemical Reactions Analysis

Fluorinated quinolines, such as “4,6-Dichloro-8-fluoroquinoline”, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

“4,6-Dichloro-8-fluoroquinoline” is a solid substance . It has a molecular weight of 216.04 .

科学研究应用

Chloroquine and Derivatives in Disease Management

氯喹(CQ)及其衍生物,包括基于喹啉骨架的4,6-二氯-8-氟喹啉等化合物,已广泛研究其抗疟疾作用。研究已扩展到重新利用这些化合物来管理各种传染性和非传染性疾病,因为它们具有引人注目的生化特性。焦点已转向从CQ衍生物中衍生的新化合物和组合,旨在利用其潜在的治疗应用超越抗疟疾活性。这涉及评估CQ衍生物和组合的化学结构、生物评价和可能的治疗应用,包括它们在抗癌联合化疗中的潜在协同使用(Njaria, Okombo, Njuguna, & Chibale, 2015)。

8-酰氨喹啉衍生物作为荧光探针

与4,6-二氯-8-氟喹啉相关的8-酰氨喹啉衍生物已被确定为有效的锌离子测定荧光探针。这些化合物在环境和生物背景中找到了应用,它们作为检测Zn2+离子的工具。将各种羧酰胺基团引入8-氨基喹啉分子中增强了水溶性和细胞膜渗透性,使这些衍生物适用于生物应用。它们的生物相容性、快速反应性和良好的选择性突显了它们作为锌离子的功能性受体的潜力,特别是在阐明锌的生物作用(Mohamad et al., 2021)。

关于8-羟基喹啉在药物化学中的见解

与4,6-二氯-8-氟喹啉密切相关的8-羟基喹啉骨架因其显著的生物活性而引起关注,促使药物化学家探索合成修饰以开发有效的药物分子。这种兴趣涵盖了抗癌、HIV、神经退行性疾病等领域,特别关注金属螯合性质,使这些衍生物成为各种疾病的潜在候选药物。该综述概括了8-羟基喹啉衍生物的最新进展,预期它们将为新型药理学有效剂的贡献(Gupta, Luxami, & Paul, 2021)。

环境和药代动力学研究

研究已审查了地中海鱼类养殖中抗菌剂(氟)喹诺酮的药代动力学和环境影响。这些研究强调了谨慎选择和使用抗菌剂以增强治疗效果、减少环境污染和减少细菌耐药性发展的必要性。这些见解表明选择具有低环境持久性、低水生生物毒性和高抗菌效力的药物对于减轻潜在的环境影响至关重要(Rigos & Troisi, 2005)。

作用机制

Target of Action

The primary targets of 4,6-Dichloro-8-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial activity .

Mode of Action

4,6-Dichloro-8-fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of 4,6-Dichloro-8-fluoroquinoline affects the biochemical pathway of DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to downstream effects such as inhibition of bacterial growth and proliferation .

Pharmacokinetics

Fluoroquinolones, the family of compounds to which 4,6-dichloro-8-fluoroquinoline belongs, are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 4,6-Dichloro-8-fluoroquinoline’s action result in the inhibition of bacterial DNA replication . This inhibition prevents bacterial proliferation, leading to the eventual death of the bacterial cells . This makes 4,6-Dichloro-8-fluoroquinoline effective in combating bacterial infections .

Action Environment

The action, efficacy, and stability of 4,6-Dichloro-8-fluoroquinoline can be influenced by various environmental factors. Understanding these factors is crucial for optimizing the use of 4,6-Dichloro-8-fluoroquinoline in different environments .

安全和危害

“4,6-Dichloro-8-fluoroquinoline” is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4,6-dichloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMADPUSDBPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)

![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)